5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one

Cardiac electrophysiology Atrial fibrillation Potassium channel pharmacology

5-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one, commonly designated (+)-oxypeucedanin, is a naturally occurring linear furanocoumarin (C₁₆H₁₄O₅, MW 286.28 g/mol) characterized by a 5-substituted epoxy-isopentenyloxy side chain on the psoralen scaffold. It is principally isolated from Angelica dahurica roots and belongs to the broader furocoumarin family that includes bergapten, imperatorin, xanthotoxin, and heraclenin.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B11709638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1(C(O1)COC2=CC(=O)OC3=C2C=C4C=COC4=C3)C
InChIInChI=1S/C16H14O5/c1-16(2)14(21-16)8-19-12-7-15(17)20-13-6-11-9(3-4-18-11)5-10(12)13/h3-7,14H,8H2,1-2H3
InChIKeyNUCBCBCPICFGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one (Oxypeucedanin): A Linear Furanocoumarin Bearing a Reactive Epoxide for Differentiated Research and Procurement


5-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one, commonly designated (+)-oxypeucedanin, is a naturally occurring linear furanocoumarin (C₁₆H₁₄O₅, MW 286.28 g/mol) characterized by a 5-substituted epoxy-isopentenyloxy side chain on the psoralen scaffold [1]. It is principally isolated from Angelica dahurica roots and belongs to the broader furocoumarin family that includes bergapten, imperatorin, xanthotoxin, and heraclenin [2]. Unlike its non-epoxide analog imperatorin, the epoxide ring endows this compound with distinct electrophilic reactivity that drives unique target engagement, metabolic fate, and toxicological profile, making it a non-interchangeable entity for mechanism-focused research and rational procurement [2][3].

Why Generic Furanocoumarin Substitution Fails: Structural Specificity and Non-Interchangeability of 5-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one


Despite sharing a common furo[3,2-g]chromen-7-one core with bergapten, imperatorin, and xanthotoxin, oxypeucedanin displays sharply divergent pharmacological behavior across multiple assay systems [1]. In the mouse maximal electroshock seizure model, 300 mg/kg oxypeucedanin produced no anticonvulsant protection, whereas equimolar imperatorin and xanthotoxin afforded strong protection [1]. Conversely, oxypeucedanin achieves 76 nM IC₅₀ against the hKv1.5 channel—a target for which comparative data on other natural furanocoumarins is absent, underscoring a unique ion-channel pharmacology [2]. Its epoxide functionality further distinguishes it by enabling mechanism-based inactivation of CYP2B6 and CYP2D6 with defined kinetic constants, a feature absent in non-epoxide analogs [3]. These divergences mean that oxypeucedanin cannot be generically substituted by another furanocoumarin without altering the experimental outcome; procurement decisions must be driven by compound-specific, assay-matched quantitative evidence.

Product-Specific Quantitative Evidence Guide for 5-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one: Differentiated Performance Against Key Comparators


hKv1.5 Channel Inhibition Without HERG Liability: A Unique Selectivity Profile Among Natural Furanocoumarins

Oxypeucedanin inhibits the human Kv1.5 (hKv1.5) potassium channel with an IC₅₀ of 76 nM, while producing no effect on human ether-a-go-go-related gene (HERG) channel current at tested concentrations [1]. No other natural linear furanocoumarin (imperatorin, bergapten, xanthotoxin, heraclenin) has been reported to share this low-nanomolar hKv1.5 inhibitory activity combined with demonstrated HERG-sparing. The open-channel block mechanism was confirmed by voltage-dependent inhibition between −40 and 0 mV and a tail crossover phenomenon, and oxypeucedanin prolonged cardiac action potential duration in rat atrial and ventricular muscles in a dose-dependent manner [1].

Cardiac electrophysiology Atrial fibrillation Potassium channel pharmacology

Anticonvulsant Activity: Oxypeucedanin Lacks Protection in the Maximal Electroshock Seizure Model, in Contrast to Imperatorin and Xanthotoxin

In a direct head-to-head comparative study, oxypeucedanin at 300 mg/kg (i.p.) produced no anticonvulsant protection in the mouse maximal electroshock-induced seizure (MES) test, whereas imperatorin and xanthotoxin at the identical 300 mg/kg dose both exerted strong anticonvulsant activity [1]. The study employed a standardized protocol: adult albino Swiss mice, tonic hind limb extension evoked by sine-wave current (25 mA, 500 V, 50 Hz, 0.2 s stimulus duration) delivered via auricular electrodes, with evaluation at 15, 30, 60, and 120 min post-administration [1].

Epilepsy research Anticonvulsant screening Furanocoumarin pharmacology

Antiproliferative and Cytotoxic Potency Against Sensitive and Multidrug-Resistant Cancer Cells: Oxypeucedanin Outperforms Imperatorin and Heraclenin

In a panel of nine furocoumarins isolated from Ducrosia anethifolia and tested on mouse T-lymphoma cell lines, oxypeucedanin demonstrated the highest antiproliferative activity against both parental PAR cells (IC₅₀ = 25.98 ± 1.27 µM) and multidrug-resistant MDR cells (IC₅₀ = 28.89 ± 0.73 µM) [1]. In direct comparison, imperatorin was less potent (PAR IC₅₀ = 36.12 ± 0.91 µM; MDR IC₅₀ = 42.24 ± 0.88 µM), as was heraclenin (PAR IC₅₀ = 32.73 ± 2.40 µM; MDR IC₅₀ = 46.54 ± 1.22 µM) [1]. Cytotoxicity followed the same rank order: oxypeucedanin (PAR IC₅₀ = 40.33 ± 0.63 µM; MDR IC₅₀ = 66.68 µM) was more potent than imperatorin (PAR IC₅₀ = 52.56 ± 4.19 µM; MDR IC₅₀ >100 µM) and heraclenin (PAR IC₅₀ = 65.81 ± 1.00 µM; MDR IC₅₀ = 83.94 ± 1.68 µM). Against normal murine NIH/3T3 fibroblasts, oxypeucedanin exhibited only mild toxicity (IC₅₀ = 57.18 ± 3.91 µM) [1].

Cancer multidrug resistance Antiproliferative screening Furanocoumarin cytotoxicity

Acetylcholinesterase Inhibition: Oxypeucedanin Is Less Potent Than Imperatorin, a Key Differentiation for Alzheimer's Disease Target Profiling

Oxypeucedanin inhibited acetylcholinesterase (AChE) with an IC₅₀ of 89.1 µM, compared to IC₅₀ values of 63.7 µM for imperatorin and 74.6 µM for isoimperatorin in the same assay [1]. All three compounds were isolated from Angelica dahurica roots and tested under identical conditions using a bioassay-guided fractionation approach [1]. The 1.40-fold higher potency of imperatorin over oxypeucedanin demonstrates that the epoxide substitution at position 5 reduces AChE inhibitory capacity relative to the prenyl side chain at position 8.

Alzheimer's disease Cholinesterase inhibition Neuropharmacology

Mechanism-Based Inactivation of CYP2B6 and CYP2D6: Distinct Kinetic Profile Differentiating Oxypeucedanin from Imperatorin

Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6 (KI = 1.82 µM, kinact = 0.07 min⁻¹) and CYP2D6 (KI = 8.47 µM, kinact = 0.044 min⁻¹), with CYP3A4 identified as the primary enzyme responsible for its bioactivation to reactive epoxide and/or γ-ketoenal intermediates [1]. In a cross-study comparison, imperatorin is also a mechanism-based inactivator of CYP2B6 but with a markedly lower KI of 0.498 µM and a kinact of 0.079 min⁻¹ (corrected value 0.18 min⁻¹) [2]. Critically, oxypeucedanin uniquely inactivates CYP2D6 in addition to CYP2B6, a dual-target profile not reported for imperatorin [1][2]. The differential KI values (1.82 vs 0.498 µM for CYP2B6) indicate that imperatorin binds with approximately 3.7-fold higher affinity to CYP2B6, while oxypeucedanin's broader P450 inactivation spectrum has distinct implications for drug–drug interaction risk assessment.

Drug metabolism Cytochrome P450 Herb-drug interactions

Oral Pharmacokinetics and Bioavailability in Rats: Oxypeucedanin Exhibits Low and Slow Systemic Absorption

Following a single oral dose of 20 mg/kg oxypeucedanin in rats, the compound exhibited poor and slow absorption with a Tmax of 3.38 h, a mean residence time (MRT) of 5.86 h, a terminal half-life (T₁/₂Z) of 2.94 h, and a mean absolute oral bioavailability of only 10.26% [1]. In a separate pharmacokinetic study of nine furanocoumarins from Radix Angelicae dahuricae administered as an herbal extract in rats, the oral bioavailability of individual furanocoumarins ranged broadly from 10.1% to 82.8%, placing oxypeucedanin at the extreme low end of the absorption spectrum [2]. This low bioavailability profile may be advantageous or disadvantageous depending on the experimental context, but it must be factored into any in vivo study design or procurement decision.

Pharmacokinetics Oral bioavailability Preclinical ADME

Best Research and Industrial Application Scenarios for 5-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one: Evidence-Anchored Procurement Recommendations


Atrial Fibrillation Drug Discovery: hKv1.5-Targeted Screening with a HERG-Sparing Natural Scaffold

Oxypeucedanin is uniquely suited as a tool compound or lead scaffold for atrial fibrillation (AF) programs targeting the atrial-selective ultrarapid delayed rectifier potassium current (IKur) mediated by hKv1.5. With an IC₅₀ of 76 nM against hKv1.5 and no effect on HERG current, it offers a clean ion-channel selectivity window that is essential for antiarrhythmic candidate triaging [1]. Its open-channel block mechanism and ability to prolong cardiac action potential duration in rat atrial tissue further support its use in electrophysiology-based screening cascades. Procure oxypeucedanin when the research objective requires a natural product-derived hKv1.5 blocker with demonstrated HERG-sparing to benchmark synthetic candidates or to serve as a pharmacophore template for medicinal chemistry optimization [1].

Cancer Multidrug Resistance Research: Empirical Best-in-Panel Antiproliferative Furanocoumarin for Sensitive and MDR Cell Line Screening

Among nine structurally characterized Ducrosia furocoumarins, oxypeucedanin demonstrated the strongest antiproliferative activity against both parental (IC₅₀ 25.98 µM) and ABCB1-overexpressing MDR (IC₅₀ 28.89 µM) T-lymphoma cells, outperforming imperatorin and heraclenin [1]. Its cytotoxicity to MDR cells (IC₅₀ 66.68 µM) contrasts with imperatorin's lack of MDR cytotoxicity (IC₅₀ >100 µM), suggesting oxypeucedanin may partially evade or modulate the ABCB1 efflux pump [1]. Researchers investigating MDR-reversal strategies or screening natural products for collateral sensitivity in resistant cancer models should prioritize oxypeucedanin procurement as the empirically most potent member of this congeneric series [1].

Drug Metabolism and Herb-Drug Interaction Studies: A Dual CYP2B6/CYP2D6 Mechanism-Based Inactivator Tool Compound

Oxypeucedanin is a validated mechanism-based inactivator of both CYP2B6 (KI = 1.82 µM, kinact = 0.07 min⁻¹) and CYP2D6 (KI = 8.47 µM, kinact = 0.044 min⁻¹), with bioactivation mediated primarily by CYP3A4 to reactive epoxide/γ-ketoenal intermediates [1]. This dual P450 inactivation profile distinguishes it from imperatorin, which inactivates only CYP2B6 (KI = 0.498 µM) [2]. DMPK laboratories studying time-dependent inhibition, mechanism-based inactivation SAR, or herb-drug interaction risk from Angelica dahurica-containing formulations should procure oxypeucedanin as a characterized dual-inactivator probe alongside imperatorin for comparative P450 phenotyping experiments [1][2].

Furanocoumarin Structure–Activity Relationship Studies: A Critical Negative Control for Anticonvulsant and Cholinesterase Assays

Oxypeucedanin's distinct pharmacological fingerprint makes it an essential comparator in SAR panels. It produces no anticonvulsant protection at 300 mg/kg in the MES model, contrasting sharply with structurally similar imperatorin and xanthotoxin [1]. In AChE assays, its IC₅₀ of 89.1 µM is measurably weaker than imperatorin (63.7 µM) and isoimperatorin (74.6 µM) [2]. These quantitative differences, when combined with its epoxide-specific properties (CYP inactivation, distinct genotoxicity profile), enable researchers to dissect structure–activity relationships within the furanocoumarin class. For procurement, oxypeucedanin should be ordered alongside imperatorin as a matched pair enabling head-to-head SAR interrogation of the 5-epoxide vs 8-prenyl substitution [1][2].

Quote Request

Request a Quote for 5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.